
Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide
Übersicht
Beschreibung
“Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide” is a chemical compound with the molecular formula C9H18N2O2S . It has an average mass of 218.316 Da and a mono-isotopic mass of 218.108902 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide” consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules, particularly in the pharmaceutical industry . The thiomorpholine dioxide structure of the compound can serve as a key intermediate in the synthesis of various pharmacologically active compounds. Its unique chemical properties allow for the introduction of bioactive functional groups through subsequent chemical reactions.
Antimicrobial Agents
The structural motif of piperidine is known to be present in compounds exhibiting antimicrobial properties . Derivatives of the compound could be synthesized and tested for their efficacy against a range of bacterial and viral pathogens, contributing to the development of new antibiotics or antiviral drugs.
Antiproliferative Agents
Compounds with a piperidine and thiomorpholine moiety have been evaluated for their antiproliferative effects against various human cell lines. This suggests that the compound could be used in cancer research to develop new chemotherapeutic agents that inhibit the growth of cancer cells.
Agricultural Chemicals
Piperidine structures are found in natural products with insecticidal properties. Derivatives of 4-(piperidin-4-yl)-1λ⁶-thiomorpholine-1,1-dione could be explored for their potential use in agriculture as environmentally friendly pesticides or insect repellents.
Electrochemical Applications
The electrochemical properties of piperidine derivatives can be harnessed in synthetic chemistry applications. For instance, the compound could be used in the development of new electrochemical sensors or as a catalyst in organic synthesis reactions.
Drug Development for Neurodegenerative Diseases
Piperidine derivatives are known to inhibit enzymes like acetylcholinesterase, which are targets in the treatment of neurodegenerative diseases such as Alzheimer’s . The compound could be a precursor in the synthesis of drugs aimed at managing symptoms or altering the progression of such diseases.
Wirkmechanismus
The mechanism of action for “Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide” is not provided in the search results. This information may not be available if the compound is primarily used for research and not intended for human or veterinary use.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-piperidin-4-yl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)7-5-11(6-8-14)9-1-3-10-4-2-9/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXTVEAHYVGSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

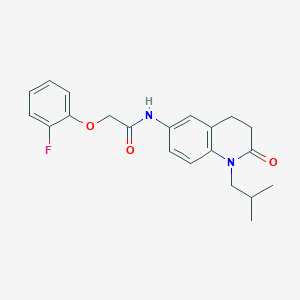
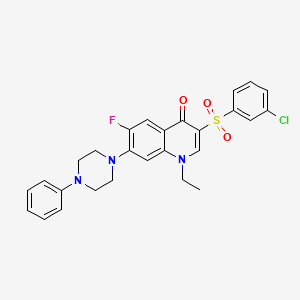


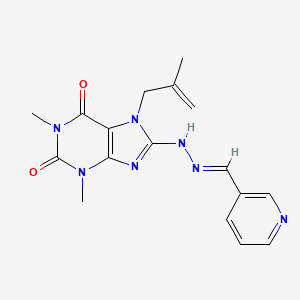
![Tert-butyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2900801.png)
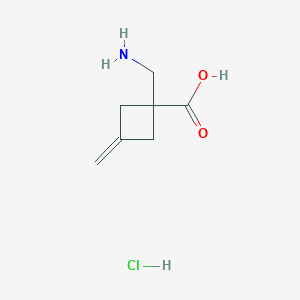
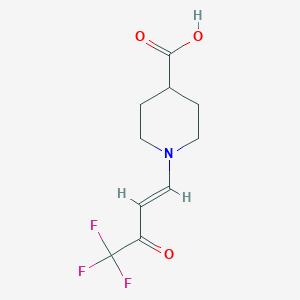

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900806.png)
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid](/img/structure/B2900807.png)
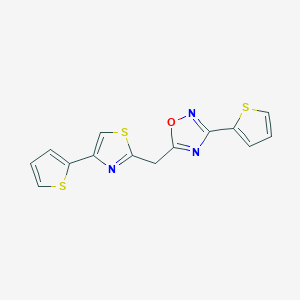
![4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid](/img/structure/B2900810.png)
![8-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2900812.png)